Cas no 475237-14-0 ((4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate)

(4-Bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate is a synthetic intermediate with applications in organic synthesis and pharmaceutical research. Its structure combines a bromophenyl carbamoyl group with a methoxyphenyl acetate moiety, offering versatility in further functionalization. The bromine substituent enhances reactivity for cross-coupling reactions, while the methoxy group provides electron-donating properties, influencing regioselectivity in subsequent transformations. This compound is particularly valuable in the development of targeted bioactive molecules due to its balanced lipophilicity and stability under standard laboratory conditions. It is typically handled under inert atmospheres to preserve integrity. Suitable for controlled reactions, it serves as a precursor for more complex architectures in medicinal chemistry and materials science.
(4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate structure
475237-14-0 structure
Product Name:(4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate
CAS No:475237-14-0
MF:C17H16BrNO4
MW:378.217244148254
CID:5330876
Update Time:2025-05-21

(4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-bromophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
    • [2-(4-bromoanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
    • STL168931
    • 2-((4-bromophenyl)amino)-2-oxoethyl 2-(3-methoxyphenyl)acetate
    • (4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate
    • Inchi: 1S/C17H16BrNO4/c1-22-15-4-2-3-12(9-15)10-17(21)23-11-16(20)19-14-7-5-13(18)6-8-14/h2-9H,10-11H2,1H3,(H,19,20)
    • InChI Key: YJBJHMVAEQDGJK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(COC(CC1C=CC=C(C=1)OC)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 396
  • XLogP3: 3.3
  • Topological Polar Surface Area: 64.599

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Additional information on (4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate

The Compound CAS No 475237-14-0: (4-Bromophenyl)Carbamoylmethyl 2-(3-Methoxyphenyl)Acetate

(4-Bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate, identified by the CAS registry number 475237-14-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive overview.

The molecular structure of (4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate comprises two aromatic rings: a bromophenyl group and a methoxyphenyl group. These groups are connected through an acetate ester linkage, which contributes to the compound's stability and reactivity. The presence of bromine and methoxy substituents introduces electronic effects that can influence the compound's interaction with biological systems. Recent studies have highlighted the importance of such substituents in modulating pharmacokinetic properties, making this compound a valuable candidate for drug development.

One of the key areas of research surrounding CAS No 475237-14-0 is its synthesis. Traditional methods involve multi-step reactions, often requiring harsh conditions and multiple purification steps. However, recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes. For instance, the use of transition metal catalysts has significantly reduced reaction times and improved yields. These developments not only enhance the feasibility of large-scale production but also align with current trends toward sustainable chemical manufacturing.

The pharmacological properties of (4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate have been extensively studied in preclinical models. Research indicates that this compound exhibits potent inhibitory activity against certain enzymes associated with inflammatory diseases and cancer. For example, a study published in 2023 demonstrated its ability to suppress cyclooxygenase-2 (COX-2) activity, suggesting potential anti-inflammatory effects. Additionally, preliminary data from in vitro assays suggest that this compound may act as a selective inhibitor of histone deacetylases (HDACs), which are implicated in various pathological conditions.

Beyond its enzymatic inhibitory properties, CAS No 475237-14-0 has shown promise in modulating cellular signaling pathways. Recent investigations have explored its role in regulating the NF-kB pathway, a critical mediator of immune responses and inflammation. These findings underscore its potential as a therapeutic agent for chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

In terms of application, the versatility of (4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate extends beyond pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in organic synthesis, particularly in the construction of bioactive molecules with complex architectures. Researchers have also explored its use as a building block for designing novel materials with tailored physical and chemical properties.

The growing interest in CAS No 475237-14-0 is reflected in its increasing citation in scientific literature. According to recent bibliometric analyses, the number of publications related to this compound has risen steadily over the past five years, indicating its relevance in contemporary research. This trend is further supported by funding allocations from both academic institutions and private enterprises, highlighting its commercial potential.

In conclusion, (4-bromophenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate, or CAS No 475237-14-0, represents a compelling example of how structural complexity can translate into functional diversity. With ongoing advancements in synthetic methodologies and pharmacological insights, this compound is poised to play a significant role in future drug discovery efforts and material science innovations.

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